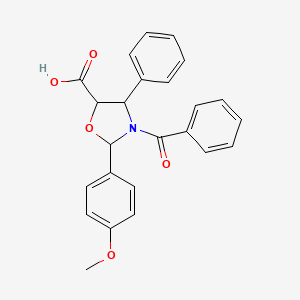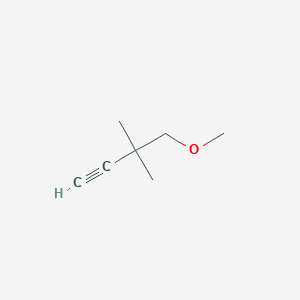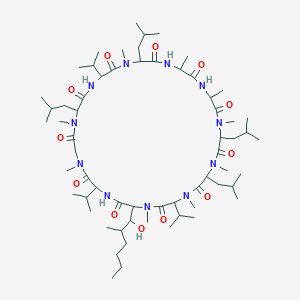
tert-Butyl (2-iodo-5-(trifluoromethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester: is a chemical compound that features a trifluoromethyl group, an iodine atom, and a carbamate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 2-iodo-5-trifluoromethyl-aniline.
Formation of Carbamate: The aniline derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Continuous Flow Chemistry: Employing continuous flow chemistry to improve yield and reduce reaction time.
Automated Purification Systems: Using automated systems for purification to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups present.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by another group.
Oxidation: Products include oxidized forms of the compound, such as carboxylic acids.
Reduction: Products include reduced forms, such as amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: Investigated for potential use in pharmaceuticals due to its unique functional groups.
Biological Probes: Used in the development of probes for imaging and diagnostic purposes.
Industry
Agriculture: Potential use in the development of agrochemicals.
Electronics: Utilized in the synthesis of materials for electronic applications.
Mecanismo De Acción
The mechanism by which (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Iodo-5-trifluoromethyl-phenyl)methanol
- 2-Iodo-5-trifluoromethyl-benzoic acid
- 2-Iodo-5-trifluoromethyl-aniline
Uniqueness
- Functional Groups : The combination of iodine, trifluoromethyl, and carbamate ester groups is unique and imparts distinct chemical properties.
- Reactivity : The presence of these functional groups allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H13F3INO2 |
|---|---|
Peso molecular |
387.14 g/mol |
Nombre IUPAC |
tert-butyl N-[2-iodo-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13F3INO2/c1-11(2,3)19-10(18)17-9-6-7(12(13,14)15)4-5-8(9)16/h4-6H,1-3H3,(H,17,18) |
Clave InChI |
PVGSKBYUPGYKOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)










